Diphenyldodecylphosphine oxide
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Overview
Description
Diphenyldodecylphosphine oxide is an organophosphorus compound with the chemical formula C24H33OP. It is a white solid that is soluble in polar organic solvents. This compound is part of the broader class of phosphine oxides, which are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyldodecylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . Another method includes the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves nickel-catalyzed cross-coupling reactions. This method is favored due to its simplicity, mild reaction conditions, and cost-effectiveness . The process typically involves the reaction of aryl chlorides with diphenylphosphine oxide in the presence of a nickel catalyst.
Chemical Reactions Analysis
Types of Reactions
Diphenyldodecylphosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, such as the Buchwald-Hartwig coupling, to introduce diphenylphosphino substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like 1,3-diphenyl-disiloxane (DPDS) are used for chemoselective reductions.
Substitution: Reagents such as aryl halides and catalysts like nickel or palladium are used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various organophosphorus compounds, such as secondary phosphines and phosphine ligands .
Scientific Research Applications
Diphenyldodecylphosphine oxide has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism by which diphenyldodecylphosphine oxide exerts its effects involves its interaction with various molecular targets. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate bond formation and cleavage . The phosphoryl group (P=O) plays a crucial role in these interactions, providing both steric and electronic effects that influence the reactivity of the metal center.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity and applications.
Aminophosphine oxides: Compounds containing amino groups that exhibit unique reactivity due to the presence of both P=O and P-N bonds.
Phenylphosphine oxide derivatives: These compounds are used in similar applications, such as catalysis and materials science.
Uniqueness
Diphenyldodecylphosphine oxide is unique due to its long alkyl chain, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific solubility properties or steric effects.
Properties
CAS No. |
90177-29-0 |
---|---|
Molecular Formula |
C24H35OP |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[dodecyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C24H35OP/c1-2-3-4-5-6-7-8-9-10-17-22-26(25,23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 |
InChI Key |
WLRYXEKMTJMKDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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